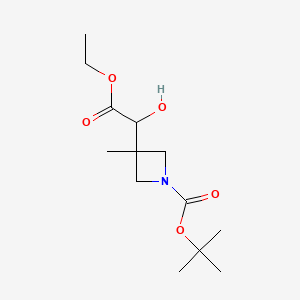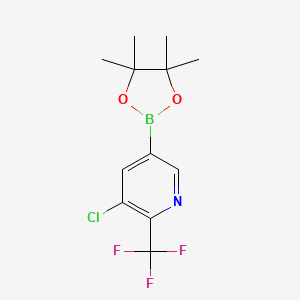![molecular formula C9H7BrO2 B13454549 5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13454549.png)
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of a bromine atom and a carboxylic acid group attached to a bicyclo[4.2.0]octa-1,3,5-triene ring system. The compound’s molecular formula is C9H7BrO2, and it has a molecular weight of 227.06 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by carboxylation. One common method involves the use of bromine in the presence of a catalyst to introduce the bromine atom into the bicyclic ring system. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and carboxylation. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobenzocyclobutene
- Bicyclo[4.2.0]octa-1,3,5-triene
- Benzocyclobutene
Uniqueness
5-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the bicyclic ring system. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C9H7BrO2 |
|---|---|
Molekulargewicht |
227.05 g/mol |
IUPAC-Name |
5-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-5-4-6(8(5)7)9(11)12/h1-3,6H,4H2,(H,11,12) |
InChI-Schlüssel |
KPBZXQGMCXCVCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C1C=CC=C2Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


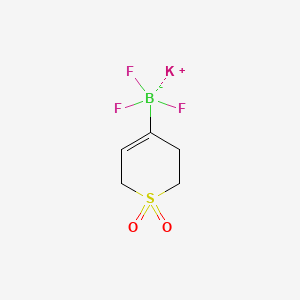
![Tert-butyl 2-[(1-cyanopiperidin-4-yl)oxy]acetate](/img/structure/B13454475.png)
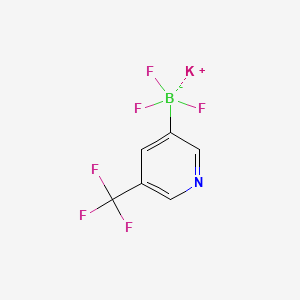

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[3.1.1]heptane-1-carboxamide](/img/structure/B13454482.png)
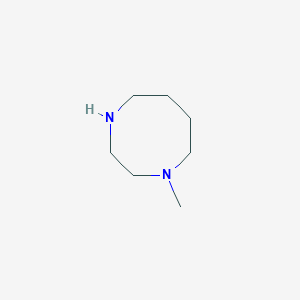
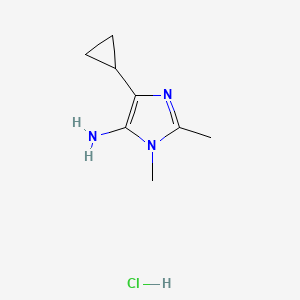
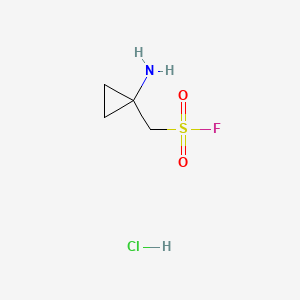
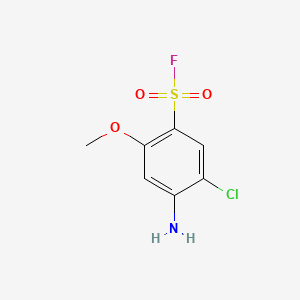

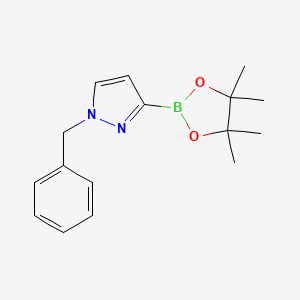
![4,4,5,5-Tetramethyl-2-[4-(propan-2-ylsulfanyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13454533.png)
